molecular formula C23H34O5 B14780946 3-[(5S,10R,13R,14S)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

3-[(5S,10R,13R,14S)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

Cat. No.: B14780946
M. Wt: 390.5 g/mol
InChI Key: QJPCKAJTLHDNCS-BSIHFRGWSA-N
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Description

3-[(5S,10R,13R,14S)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a furan ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5S,10R,13R,14S)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one involves multiple steps, starting from simpler organic molecules. The process typically includes:

    Formation of the cyclopenta[a]phenanthrene core: This step involves cyclization reactions under acidic or basic conditions.

    Introduction of hydroxyl groups: Hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.

    Formation of the furan ring: This can be achieved through cyclization reactions involving furfural or other furan derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: Thionyl chloride, phosphorus tribromide, or other halogenating agents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential effects on cellular processes. Its hydroxyl groups and furan ring may interact with biological molecules, influencing pathways and mechanisms.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its structure suggests it may have activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may make it useful in the production of polymers, resins, or other advanced materials.

Mechanism of Action

The mechanism of action of 3-[(5S,10R,13R,14S)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one involves its interaction with specific molecular targets. The hydroxyl groups and furan ring may bind to enzymes or receptors, modulating their activity. This can influence various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-[(5S,10R,13R,14S)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one: is similar to other hydroxylated cyclopenta[a]phenanthrene derivatives.

    Other furan-containing compounds: Compounds with furan rings and hydroxyl groups.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of hydroxyl groups and the presence of a furan ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H34O5

Molecular Weight

390.5 g/mol

IUPAC Name

3-[(5S,10R,13R,14S)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C23H34O5/c1-20-7-3-15(24)12-22(20,26)9-5-18-17(20)4-8-21(2)16(6-10-23(18,21)27)14-11-19(25)28-13-14/h11,15-18,24,26-27H,3-10,12-13H2,1-2H3/t15?,16?,17?,18?,20-,21-,22+,23+/m1/s1

InChI Key

QJPCKAJTLHDNCS-BSIHFRGWSA-N

Isomeric SMILES

C[C@]12CCC(C[C@]1(CCC3C2CC[C@]4([C@@]3(CCC4C5=CC(=O)OC5)O)C)O)O

Canonical SMILES

CC12CCC(CC1(CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O

Origin of Product

United States

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